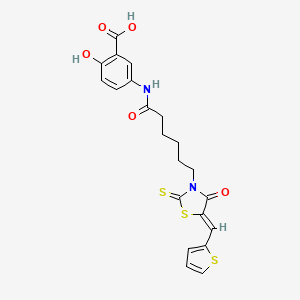

(Z)-2-hydroxy-5-(6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a novel series of (Z)-2-((4-oxo-5-(thiophen-2-ylmethylene)-4,5-dihydrothiazol-2-yl)amino) substituted acid . It is part of the thiazolidinones of pharmaceutical interest .

Synthesis Analysis

The synthesis of this compound is reported to be an effective approach at room temperature, with less reaction time and good to excellent yields . The synthesis involves the use of thiophen-2-ylmethylene and 4,5-dihydrothiazol-2-ylamino groups .Molecular Structure Analysis

The molecular structure of this compound includes a thiophen-2-ylmethylene group and a 4,5-dihydrothiazol-2-ylamino group . The compound has a molecular weight of 341.469 and a density of 1.4±0.1 g/cm3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely involve nucleophilic, electrophilic, and radical reactions leading to substitution on a thiophene ring . The reactions are well-investigated methods with suitable reagents and catalysts .Physical And Chemical Properties Analysis

This compound has a molecular weight of 341.469 and a density of 1.4±0.1 g/cm3 . Other physical and chemical properties such as melting point and boiling point are not explicitly mentioned in the retrieved papers.Applications De Recherche Scientifique

Synthesis and Biological Activity

- Antimicrobial and Antifungal Properties: Compounds synthesized through the condensation of aromatic aldehydes and thioglycolic acid, including variations similar to the specified compound, have demonstrated significant antimicrobial and antifungal activities. This includes better potency against bacteria and fungi compared to standard treatments in some cases, highlighting their potential as novel antimicrobial agents (Patel & Patel, 2010); (Horishny et al., 2022).

Fluorescence and Sensing Applications

- Fluorescent Sensing: Certain derivatives have been synthesized for the selective determination of metal ions, such as Co2+, through fluorescent quenching effects. This indicates their utility in developing specific fluorescent chemical sensors for metal ions (Rui-j, 2013).

Anticancer Research

- Anticancer Activity: Some derivatives have been prepared and evaluated by the National Cancer Institute for anticancer activity, showing a range from weak to medium effectiveness against certain cancer cell lines. This suggests a potential for further development in anticancer therapy (Horishny et al., 2021).

Computational Studies

- Density Functional Theory (DFT) Studies: Computational studies, including DFT calculations, have been utilized to investigate the molecular structure, vibrational frequencies, and electronic properties of similar compounds. Such studies aid in understanding the physicochemical characteristics and the mechanism of action of these compounds (Ermiş, 2018).

Synthesis Techniques

- Microwave-Assisted Synthesis: Novel synthesis methods, such as microwave-assisted synthesis, have been applied to generate derivatives efficiently, highlighting advancements in synthetic methodologies for producing these compounds (Kamila et al., 2012).

Orientations Futures

The future directions for this compound could involve further exploration of its pharmaceutical applications, given its inclusion in the thiazolidinones of pharmaceutical interest . Additionally, improvements in the synthesis methods, such as cheaper and environmentally friendly but still effective and selective reaction procedures, could be explored .

Propriétés

IUPAC Name |

2-hydroxy-5-[6-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S3/c24-16-8-7-13(11-15(16)20(27)28)22-18(25)6-2-1-3-9-23-19(26)17(31-21(23)29)12-14-5-4-10-30-14/h4-5,7-8,10-12,24H,1-3,6,9H2,(H,22,25)(H,27,28)/b17-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUFZNRJBJGOEK-ATVHPVEESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC(=C(C=C3)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC(=C(C=C3)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-hydroxy-5-(6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-tosylacetamide](/img/structure/B2638585.png)

![N-(4-chlorophenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2638586.png)

![tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate](/img/structure/B2638588.png)

![4-Bromophenyl 2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2638592.png)

![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide](/img/structure/B2638595.png)

![3-[8-(Trifluoromethyl)quinolin-2-yl]propanoic acid](/img/structure/B2638596.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2638597.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2638602.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2638606.png)